molecular formula C9H16BrNO B3199607 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1017021-12-3

2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Cat. No. B3199607
CAS RN: 1017021-12-3
M. Wt: 234.13 g/mol
InChI Key: LCWKWGGQZRLMEB-UHFFFAOYSA-N
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Description

“2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The compound "2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one" falls under the category of pyrrolidine derivatives, which have significant importance in drug discovery due to their presence in biologically active compounds. Pyrrolidine, a saturated five-membered ring structure with sp3-hybridization, contributes to the stereochemistry of molecules and allows efficient exploration of pharmacophore space. It's used in the synthesis of bioactive molecules with selective target activity. This versatility stems from pyrrolidine's ability to increase three-dimensional (3D) coverage, enhancing molecule's interaction with biological targets. Medicinal chemists utilize pyrrolidine and its derivatives, including proline, to design drug candidates with varied biological profiles, taking advantage of the ring's stereogenicity to achieve desired activity and selectivity (Li Petri et al., 2021).

Flavor Compounds in Foods

Branched aldehydes, a group to which "this compound" is structurally related, are crucial in flavoring many food products. Their formation and degradation from amino acids significantly influence the flavor profile of fermented and non-fermented foods. Understanding these compounds' metabolic pathways is essential for controlling the flavor characteristics of food products, highlighting the importance of branched aldehydes in the food industry and their contribution to food quality and consumer preference (Smit et al., 2009).

Biologically Produced Diols

The compound is structurally related to biologically produced diols like 1,3-propanediol and 2,3-butanediol, which are promising chemicals for various applications. These diols' separation from fermentation broth represents a significant cost in microbial production. Research focuses on developing efficient recovery and purification methods to reduce costs and improve yields. Techniques such as evaporation, distillation, and membrane filtration are explored, emphasizing the need for innovation in downstream processing to enhance the economic viability of biologically produced diols (Xiu & Zeng, 2008).

Chemical Inhibitors of Cytochrome P450 Isoforms

The structural features of "this compound" and its derivatives could potentially impact the selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms. These enzymes play a crucial role in drug metabolism, and inhibitors can help decipher the involvement of specific CYP isoforms in the metabolism of various drugs. Understanding the selectivity and interaction mechanisms of such inhibitors is vital for predicting drug-drug interactions and for the development of safer pharmaceutical compounds (Khojasteh et al., 2011).

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, including derivatives of "this compound," are pivotal in the stereoselective synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These structures are common in natural products and pharmaceuticals, underlining the importance of chiral sulfinamides in medicinal chemistry for creating compounds with specific biological activities (Philip et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence this compound is currently lacking .

properties

IUPAC Name

2-bromo-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKWGGQZRLMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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